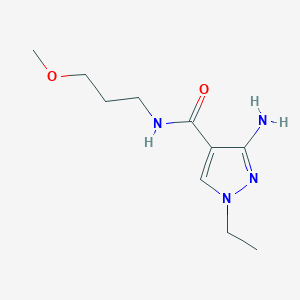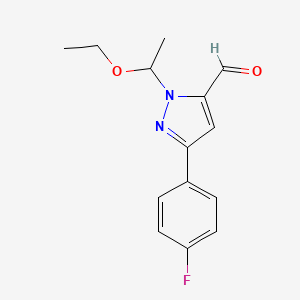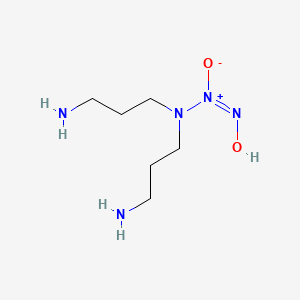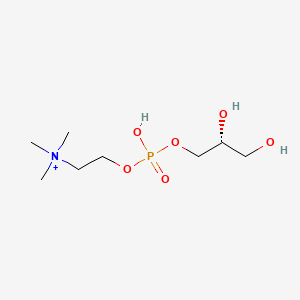![molecular formula C9H9ClN2O3S B11746963 (2E)-2-[(4-methylbenzenesulfonamido)imino]acetylchloride](/img/structure/B11746963.png)
(2E)-2-[(4-methylbenzenesulfonamido)imino]acetylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]ACETYL CHLORIDE is an organic compound that features a sulfonamide group attached to a benzene ring, an imino group, and an acetyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]ACETYL CHLORIDE typically involves the reaction of 4-methylbenzenesulfonamide with an appropriate imino compound under controlled conditions The reaction is often carried out in the presence of a base to facilitate the formation of the imino group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]ACETYL CHLORIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The acetyl chloride moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the acetyl chloride group under mild conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]ACETYL CHLORIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]ACETYL CHLORIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or proteins, potentially inhibiting their activity. The imino group may participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share the sulfonamide group and have similar reactivity.
Benzenesulfonamide Derivatives: Compounds with similar structures but different substituents on the benzene ring.
Imidazoles: Heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
(2E)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]ACETYL CHLORIDE is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the sulfonamide and imino groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9ClN2O3S |
|---|---|
Molecular Weight |
260.70 g/mol |
IUPAC Name |
(2Z)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride |
InChI |
InChI=1S/C9H9ClN2O3S/c1-7-2-4-8(5-3-7)16(14,15)12-11-6-9(10)13/h2-6,12H,1H3/b11-6- |
InChI Key |
HQXCAVDYGRHYMF-WDZFZDKYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C(=O)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11746886.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11746887.png)

![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B11746916.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11746925.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11746931.png)

![1-ethyl-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-3-carboxylic acid](/img/structure/B11746936.png)
![2-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11746941.png)
amine](/img/structure/B11746943.png)

